molecular formula C8H6FNO3S B13203013 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Cat. No.: B13203013
M. Wt: 215.20 g/mol
InChI Key: URJWKJBAQQDZJY-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride typically involves the reaction of 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include sulfuryl chloride and fluoride salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl fluoride is unique due to its specific chemical properties and reactivity. The presence of the sulfonyl fluoride group makes it a valuable intermediate in various chemical reactions and enhances its potential biological activities .

Properties

Molecular Formula

C8H6FNO3S

Molecular Weight

215.20 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-5-sulfonyl fluoride

InChI

InChI=1S/C8H6FNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

URJWKJBAQQDZJY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)F)NC1=O

Origin of Product

United States

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